molecular formula C15H9N3O3 B567780 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253790-88-3

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No. B567780
CAS RN: 1253790-88-3
M. Wt: 279.255
InChI Key: SDSMQRZMWSETPY-UHFFFAOYSA-N
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Description

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, also known as 7-phenyl-1-prop-2-ynyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, is an organic compound that has been studied for its potential uses in a variety of scientific applications. This compound is a member of the pyrimido[4,5-D][1,3]oxazine family, which is a group of compounds that have been studied for their potential applications in a wide range of scientific fields.

Scientific Research Applications

Synthesis and Applications of Oxazines and Pyrimidines

Synthesis Techniques and Electrophilic Characteristics

  • Oxazines and related compounds, including pyrimidines, are synthesized through methods like the dehydration of dihydro-oxazines, cyclization of acyl-nitroso compounds, and reactions involving urea and alcohols. These synthesis techniques underline the versatility and reactivity of oxazine derivatives, suggesting that similar methods could be applicable for the synthesis of the compound . The electrophilic properties of oxazinium salts, derived from oxazines, indicate potential utility in catalysis and synthetic organic chemistry (Sainsbury, 1991).

Biological Activities

  • Studies on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, structures related to oxazines, show diverse biological activities including antibacterial, antituberculous, and anti-inflammatory properties. This diversity in biological activity highlights the potential for the compound to possess significant biological or pharmacological effects, depending on the specific substitutions and structural modifications made to its core structure (Waisser & Kubicová, 1993).

Chemical Reactivity and Utility

  • The review on synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and diazepines from oxazine derivatives demonstrates the chemical reactivity and potential application of oxazine-based compounds in developing new materials and drugs. The utility of oxazine nuclei in fluorescent systems and their role in photophysical reactions suggest possible applications in developing optical materials and sensors (Ibrahim, 2011).

properties

IUPAC Name

7-phenyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSMQRZMWSETPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677842
Record name 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253790-88-3
Record name 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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